- Pharmaceutical compositions for treating infectious diseases, World Intellectual Property Organization, , ,
Cas no 954127-39-0 (2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol)
954127-39-0 structure
Product Name:2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol
CAS-Nr.:954127-39-0
MF:C11H12ClNOS
MW:241.737080574036
MDL:MFCD29918277
CID:2360011
PubChem ID:58994915
Update Time:2024-10-25
2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol
- 2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol
- SB18128
- 6-Chloro-2-(1,1-dimethylethyl)-7-benzoxazolethiol
- 6-Chloro-2-(1,1-dimethylethyl)-7-benzoxazolethiol (ACI)
- AKOS030528165
- DB-213282
- SCHEMBL12662142
- F17147
- MFCD29918277
- 954127-39-0
- AS-47967
- CS-0142522
-
- MDL: MFCD29918277
- Inchi: 1S/C11H12ClNOS/c1-11(2,3)10-13-7-5-4-6(12)9(15)8(7)14-10/h4-5,15H,1-3H3
- InChI-Schlüssel: WFWJSXGIQCRPEJ-UHFFFAOYSA-N
- Lächelt: ClC1C=CC2=C(C=1S)OC(C(C)(C)C)=N2
Berechnete Eigenschaften
- Genaue Masse: 241.0328129g/mol
- Monoisotopenmasse: 241.0328129g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 1
- Komplexität: 243
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 27
- XLogP3: 4.2
2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | C264855-50mg |
6-chloro-2-(1,1-Dimethylethyl)-1,3-benzoxazole-7-thiol |
954127-39-0 | 50mg |
$ 560.00 | 2022-04-01 | ||
| TRC | C264855-100mg |
6-chloro-2-(1,1-Dimethylethyl)-1,3-benzoxazole-7-thiol |
954127-39-0 | 100mg |
$ 930.00 | 2022-04-01 | ||
| TRC | C264855-250mg |
6-chloro-2-(1,1-Dimethylethyl)-1,3-benzoxazole-7-thiol |
954127-39-0 | 250mg |
$ 1855.00 | 2022-04-01 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01705-5g |
2-(tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol |
954127-39-0 | 95% | 5g |
$1562 | 2023-09-07 | |
| Chemenu | CM341282-1g |
2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol |
954127-39-0 | 95%+ | 1g |
$380 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213162-100mg |
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-thiol |
954127-39-0 | 97% | 100mg |
¥1955.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213162-250mg |
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-thiol |
954127-39-0 | 97% | 250mg |
¥3260.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213162-1g |
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-thiol |
954127-39-0 | 97% | 1g |
¥7632.00 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7637-100MG |
2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol |
954127-39-0 | 95% | 100MG |
¥ 1,003.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7637-250MG |
2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol |
954127-39-0 | 95% | 250MG |
¥ 1,603.00 | 2023-04-12 |
2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -60 °C; 1.5 h, -5 °C; -5 °C → -70 °C
1.2 Reagents: Sulfur ; -70 °C; overnight, -70 °C → rt; -10 °C; -10 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Sulfur ; -70 °C; overnight, -70 °C → rt; -10 °C; -10 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Toluene ; 40 min, > rt
1.2 Reagents: Water ; 1 h
1.2 Reagents: Water ; 1 h
Referenz
- Preparation of novel chemokine CXCR1 and CXCR2 receptor antagonist compounds, and use thereof in the treatment of chemokine-mediated pathologies, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -75 °C; < -60 °C; 1.5 h, -5 °C; -5 °C → -70 °C
1.2 Reagents: S8 ; -70 °C; -70 °C → rt; overnight, rt; -10 °C; -10 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
1.2 Reagents: S8 ; -70 °C; -70 °C → rt; overnight, rt; -10 °C; -10 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
Referenz
- Preparation of N-sulfonylphenyl-N'-(hetero)arylureas as antagonists of chemokines, particular interleukin 8 (IL-8), United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -60 °C → 0 °C; 15 min, 0 °C
1.2 Reagents: Sulfur ; -60 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sulfur ; -60 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Cxcr2 antagonists for treating COPD, World Intellectual Property Organization, , ,
2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol Raw materials
2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol Preparation Products
2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:954127-39-0)2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol
Bestellnummer:A1095484
Bestandsstatus:in Stock
Menge:1g/250mg/100mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:15
Preis ($):806.0/345.0/206.0
Email:sales@amadischem.com
2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol Verwandte Literatur
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
954127-39-0 (2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:954127-39-0)2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol
Reinheit:99%/99%/99%
Menge:1g/250mg/100mg
Preis ($):806.0/345.0/206.0